An In-depth Technical Guide to (R)-GNA-C(Bz)-phosphoramidite for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-GNA-C(Bz)-phosphoramidite for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GNA-C(Bz)-phosphoramidite is a specialized monomer used in the synthesis of Glycol Nucleic Acid (GNA), a novel xenonucleic acid that has garnered significant interest in the fields of synthetic biology and drug development. Unlike its natural counterparts, DNA and RNA, which are based on deoxyribose and ribose sugars respectively, GNA features a simplified acyclic three-carbon glycerol (B35011) backbone. This structural alteration imparts unique properties to GNA, including exceptional thermal stability and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.
This technical guide provides a comprehensive overview of (R)-GNA-C(Bz)-phosphoramidite, including its chemical properties, detailed synthesis protocols, its application in the solid-phase synthesis of GNA oligonucleotides, and potential applications in antisense therapy and aptamer development.
Core Concepts of Glycol Nucleic Acid (GNA)
GNA is an unnatural nucleic acid analog with a repeating glycol unit linked by phosphodiester bonds. The simplicity of its backbone, which contains only three carbon atoms per unit, is a key feature. Despite this simplification, GNA is capable of forming stable, anti-parallel duplex structures that follow Watson-Crick base pairing rules. Notably, GNA duplexes exhibit significantly higher thermal and thermodynamic stability compared to equivalent DNA and RNA duplexes.[1][2]
The stereochemistry of the glycerol backbone is a critical determinant of GNA's properties. The "(R)" designation in (R)-GNA-C(Bz)-phosphoramidite refers to the specific enantiomer of the glycerol unit. Research has shown that while both (R)-GNA and (S)-GNA can form stable homoduplexes, they do not readily cross-pair with each other. Furthermore, (S)-GNA has been observed to form stable heteroduplexes with RNA, whereas (R)-GNA does not, highlighting the profound impact of stereochemistry on the hybridization properties of GNA.[1]
(R)-GNA-C(Bz)-phosphoramidite: Chemical Properties and Structure
(R)-GNA-C(Bz)-phosphoramidite is the building block for incorporating a benzoyl-protected cytosine base into a GNA oligonucleotide with an (R)-configuration at the stereocenter of the glycerol backbone. The benzoyl group ("Bz") serves as a protecting group for the exocyclic amine of cytosine during oligonucleotide synthesis and is removed during the final deprotection step. The phosphoramidite (B1245037) group is the reactive moiety that enables the coupling of the monomer to the growing oligonucleotide chain during solid-phase synthesis.
Chemical Structure
Caption: Structure of (R)-GNA-C(Bz)-phosphoramidite.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C44H50N5O7P |
| Molecular Weight | 791.87 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetonitrile (B52724), DCM |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
Synthesis of (R)-GNA-C(Bz)-phosphoramidite
The enantioselective synthesis of (R)-GNA-C(Bz)-phosphoramidite is a multi-step process that begins with a chiral starting material to establish the (R)-stereocenter. A plausible synthetic route is outlined below, based on established methods for GNA monomer synthesis.[3]
Step 1: Synthesis of (R)-1-O-DMTr-glycerol
-
To a solution of (R)-(+)-glycidol in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMTr-Cl) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield (R)-1-O-DMTr-glycidol.
-
The epoxide ring is then opened to yield the diol, (R)-1-O-DMTr-glycerol.
Step 2: Introduction of the N-benzoyl-cytosine Base
-
Prepare N-benzoyl-cytosine separately by reacting cytosine with benzoyl chloride in the presence of a base.[4][5][6]
-
Couple N-benzoyl-cytosine to the glycerol backbone. A common method is the Mitsunobu reaction, where (R)-1-O-DMTr-glycerol is reacted with N-benzoyl-cytosine in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Purify the resulting product, (R)-1-(N-benzoyl-cytosin-1-yl)-3-(4,4'-dimethoxytrityloxy)propan-2-ol, by silica gel chromatography.
Step 3: Phosphitylation
-
Dissolve the product from Step 2 in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield (R)-GNA-C(Bz)-phosphoramidite as a white foam.
Solid-Phase Synthesis of GNA Oligonucleotides
The synthesis of GNA oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[7]
Caption: Workflow for solid-phase GNA oligonucleotide synthesis.
Protocol:
-
Deblocking: The 5'-O-dimethoxytrityl (DMTr) protecting group of the solid-support-bound GNA monomer is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling: The (R)-GNA-C(Bz)-phosphoramidite, dissolved in anhydrous acetonitrile, is activated with an activator, such as 5-ethylthio-1H-tetrazole (ETT), and coupled to the free 5'-hydroxyl group of the growing GNA chain. Coupling times are typically slightly longer than for standard DNA phosphoramidites to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Cycle Repetition: Steps 1-4 are repeated for each subsequent monomer in the desired GNA sequence.
-
Cleavage and Deprotection: After the final coupling cycle, the GNA oligonucleotide is cleaved from the solid support, and the protecting groups (benzoyl from the cytosine base and cyanoethyl from the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperature.
-
Purification: The crude GNA oligonucleotide is purified by high-performance liquid chromatography (HPLC).
Characterization of GNA Oligonucleotides
HPLC Purification:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the GNA oligonucleotide.
-
Detection: UV absorbance at 260 nm.
Mass Spectrometry:
-
Technique: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized GNA oligonucleotide.[8][9][10]
-
Matrix (for MALDI-TOF): 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotide analysis.[11]
Quantitative Data
Thermal Stability of GNA Duplexes
The exceptional thermal stability of GNA duplexes is a hallmark of this xenonucleic acid. The melting temperature (Tm) of a GNA:GNA duplex is significantly higher than that of the corresponding DNA:DNA or RNA:RNA duplex.
| Duplex Type (Sequence Dependent) | Typical Melting Temperature (Tm) | ΔG° at 37°C (kcal/mol) |
| GNA:GNA | High (e.g., > 70°C for short duplexes) | More Negative |
| RNA:RNA | Moderate | Moderate |
| DNA:DNA | Low | Less Negative |
| GNA:RNA ((S)-GNA) | Sequence dependent, can be stable | Variable |
| GNA:DNA | Generally unstable | Positive |
Note: The exact values are highly sequence-dependent. The data presented here is a qualitative comparison based on published literature.[1][12][13][14][15]
Synthesis Yield and Purity
The coupling efficiency of GNA phosphoramidites in automated solid-phase synthesis is generally high, often exceeding 98%.[2][16][17] However, it can be slightly lower than that of standard DNA phosphoramidites, necessitating longer coupling times. The final yield of purified GNA oligonucleotide is dependent on the length of the sequence and the overall coupling efficiency.
| Parameter | Typical Value |
| Average Coupling Efficiency | > 98% |
| Final Yield (after purification) | Sequence and length dependent |
| Purity (after HPLC) | > 95% |
Applications in Research and Drug Development
The unique properties of GNA make it an attractive molecule for various applications, particularly in areas where stability and resistance to enzymatic degradation are crucial.
Antisense Therapy
Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that can bind to a target mRNA and modulate its function. GNA's high affinity for RNA (in the case of (S)-GNA) and its exceptional stability make it a promising candidate for antisense applications. A GNA-based ASO could potentially offer a longer half-life and improved efficacy compared to traditional DNA or RNA-based ASOs.
One of the primary mechanisms of action for some ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid.[1][18][19][20] While GNA itself does not form a substrate for RNase H, chimeric oligonucleotides containing a central DNA "gap" flanked by GNA "wings" could potentially elicit RNase H activity while benefiting from the stabilizing properties of GNA.
Caption: GNA-based antisense mechanism via RNase H.
Aptamer Development
Aptamers are structured oligonucleotides that can bind to a specific target molecule, such as a protein or small molecule, with high affinity and specificity. The process of generating aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[21][22][23][24] GNA's chemical stability and potential for forming unique three-dimensional structures make it an excellent candidate for the development of novel aptamers with enhanced properties.
Caption: Workflow for GNA aptamer selection (SELEX).
Conclusion
(R)-GNA-C(Bz)-phosphoramidite is a key building block for the synthesis of a fascinating and promising class of xenonucleic acids. The unique properties of GNA, particularly its high stability and distinct hybridization characteristics, open up new avenues for the development of next-generation therapeutics and diagnostics. While further research is needed to fully realize the potential of GNA, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting possibilities of this novel biomaterial.
References
- 1. Molecular mechanisms of antisense drugs: RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Synthesis and chemical transformations of glycol nucleic acid (GNA) nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PNA triplex formation by N4-benzoylated cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN105541728A - Preparation method for N4-benzoylcytosine - Google Patents [patents.google.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. web.colby.edu [web.colby.edu]
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- 11. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational properties and thermodynamics of the RNA duplex r(CGCAAAUUUGCG)2: comparison with the DNA analogue d(CGCAAATTTGCG)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 17. glenresearch.com [glenresearch.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Role of RNase H in hybrid-arrested translation by antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and t… [ouci.dntb.gov.ua]
- 21. Selection of Aptamers Against Whole Living Cells: From Cell-SELEX to Identification of Biomarkers | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Aptamer SELEX - Novaptech [novaptech.com]
- 24. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
